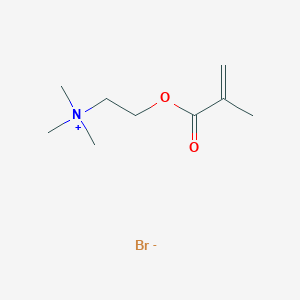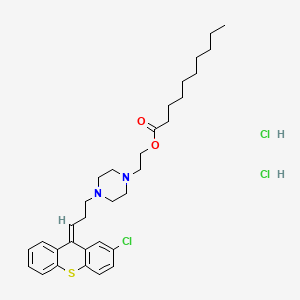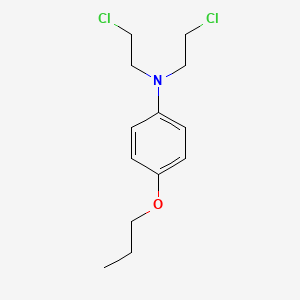
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-: is a synthetic organic compound known for its applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of an aniline group substituted with two 2-chloroethyl groups and a p-propoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- typically involves the reaction of aniline with 2-chloroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The p-propoxy group is introduced through an etherification reaction using propyl bromide and a suitable base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Azides or thioethers.
Aplicaciones Científicas De Investigación
Chemistry: ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of dyes, pigments, and polymers.
Biology: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It is also employed in the development of biochemical assays.
Medicine: The compound has been investigated for its potential anticancer properties. It acts as an alkylating agent, interfering with DNA replication and cell division, making it a candidate for chemotherapy research.
Industry: In the industrial sector, ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- is used in the manufacture of specialty chemicals and materials. It is also utilized in the production of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- involves the alkylation of DNA. The compound forms covalent bonds with the DNA strands, leading to cross-linking and strand breaks. This disrupts the normal replication process, ultimately causing cell death. The molecular targets include guanine bases in the DNA, and the pathways involved are those related to DNA repair and apoptosis.
Comparación Con Compuestos Similares
N,N-BIS(2-CHLOROETHYL)ANILINE:
CHLORAMBUCIL: Another alkylating agent used in chemotherapy, known for its effectiveness in treating chronic lymphocytic leukemia.
MELPHALAN: Used in the treatment of multiple myeloma, it shares a similar mechanism of action involving DNA alkylation.
Uniqueness: ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- is unique due to the presence of the p-propoxy group, which may influence its solubility, reactivity, and overall pharmacokinetic properties. This structural variation can lead to differences in its biological activity and therapeutic potential compared to other similar compounds.
Propiedades
Número CAS |
84608-40-2 |
|---|---|
Fórmula molecular |
C13H19Cl2NO |
Peso molecular |
276.20 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-propoxyaniline |
InChI |
InChI=1S/C13H19Cl2NO/c1-2-11-17-13-5-3-12(4-6-13)16(9-7-14)10-8-15/h3-6H,2,7-11H2,1H3 |
Clave InChI |
KDZCQFDXYGIYSZ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


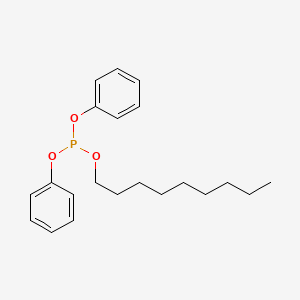
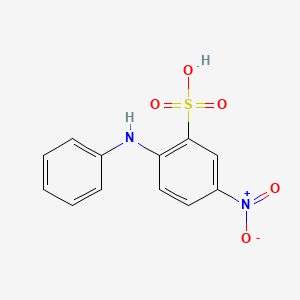
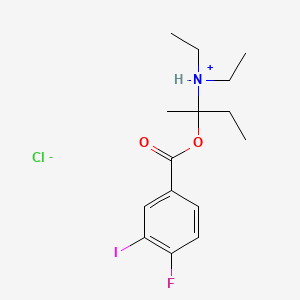
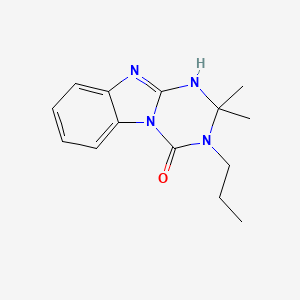
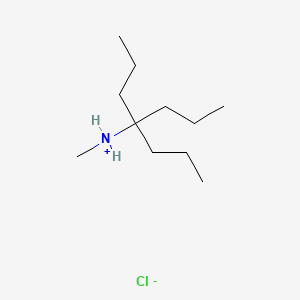
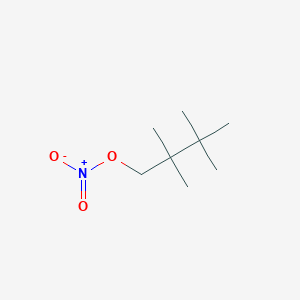
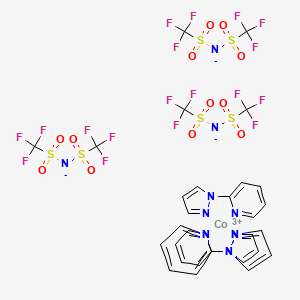
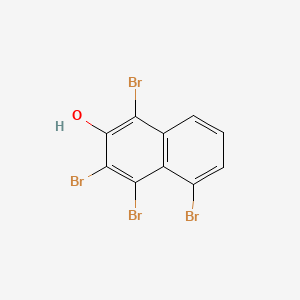
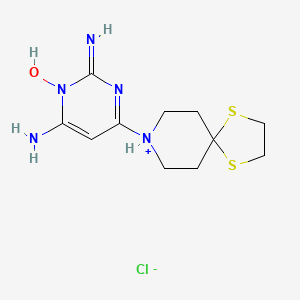
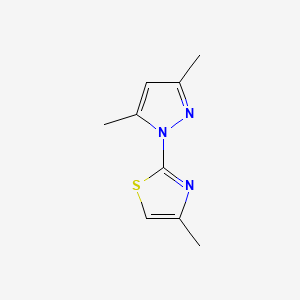

![1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene](/img/structure/B13787326.png)
